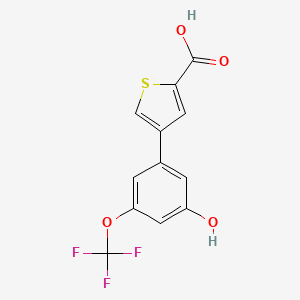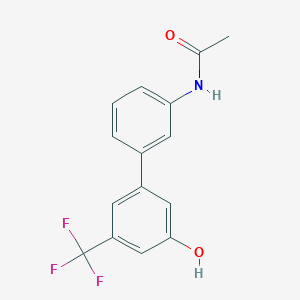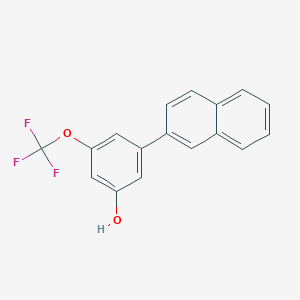
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% (5-NTFP) is a chemical compound that is primarily used in scientific research. It is a colorless, odorless organic compound with a molecular weight of 254.28 g/mol, and a melting point of 73-76 °C. 5-NTFP has a wide range of applications in scientific research, and is used in a variety of laboratory experiments.
科学的研究の応用
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is widely used in scientific research due to its versatile applications. It is used to study the interactions between proteins and lipids, as well as the structure and function of proteins. 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is also used in the study of enzyme-catalyzed reactions, and in the development of new drugs. In addition, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is used to study the effects of environmental pollutants on living organisms, and to study the toxicity of chemicals.
作用機序
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is a lipophilic compound, meaning it is able to penetrate cell membranes and interact with proteins and lipids. It binds to proteins and lipids, forming complexes that can alter the structure and function of proteins. It can also interact with enzymes, altering their activity and affecting the rate of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase. It can also alter the activity of cell-signaling pathways, and has been shown to affect the expression of genes involved in cell growth and differentiation. In addition, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of cancer cells.
実験室実験の利点と制限
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is a useful tool for laboratory experiments due to its versatility and relatively low cost. It can be used to study the interactions between proteins and lipids, as well as the structure and function of proteins. It can also be used to study the effects of environmental pollutants on living organisms, and to study the toxicity of chemicals. However, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% is not always suitable for use in all experiments, as it can be toxic to some organisms and can interfere with the activity of certain enzymes.
将来の方向性
The potential future directions for 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% are numerous. It could be used to develop new drugs, as well as to study the effects of environmental pollutants on living organisms. It could also be used to study the effects of different chemicals on the human body, and to develop new methods for detecting and treating diseases. In addition, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% could be used to study the effects of drugs on the body, as well as to develop new treatments for various diseases. Finally, 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% could be used to study the effects of environmental pollutants on the environment, and to develop new methods for cleaning up contaminated sites.
合成法
5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95% can be synthesized through a two-step reaction. First, a reaction between o-toluidine and trifluoromethoxybenzene is performed in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces a trifluoromethoxylated naphthalene derivative. The second step involves the oxidation of the naphthalene derivative with aqueous hydrogen peroxide to form 5-(Naphthalen-2-yl)-3-trifluoromethoxyphenol, 95%.
特性
IUPAC Name |
3-naphthalen-2-yl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O2/c18-17(19,20)22-16-9-14(8-15(21)10-16)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXINYBDMOPJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686639 |
Source


|
| Record name | 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-44-9 |
Source


|
| Record name | 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




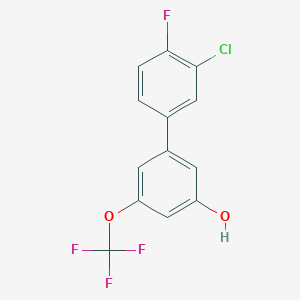

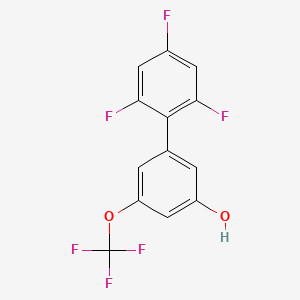

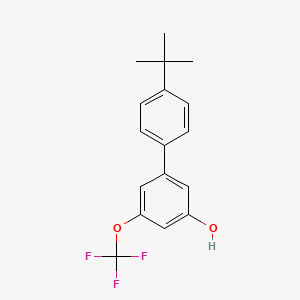
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
